molecular formula C10H14O5 B12894497 (S)-Ethyl 2-(3-ethyl-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetate

(S)-Ethyl 2-(3-ethyl-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetate

Cat. No.: B12894497
M. Wt: 214.21 g/mol
InChI Key: JFHGNVVRFMTLGO-ZETCQYMHSA-N
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Description

(S)-Ethyl 2-(3-ethyl-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetate is an organic compound characterized by its unique furanone structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. Its chiral nature, indicated by the (S) configuration, adds to its significance in stereoselective synthesis and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ethyl 2-(3-ethyl-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with ethyl acetoacetate and ethyl 3-oxobutanoate.

    Cyclization: These starting materials undergo a cyclization reaction in the presence of a base, such as sodium ethoxide, to form the furanone ring.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to isolate the (S)-enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Cyclization: Utilizing continuous flow reactors to enhance the efficiency of the cyclization process.

    Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and yield of the (S)-enantiomer.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of diketones.

    Reduction: Formation of diols.

    Substitution: Formation of substituted esters or amides.

Chemistry:

    Stereoselective Synthesis: Used as a chiral building block in the synthesis of complex molecules.

    Catalysis: Acts as a ligand in asymmetric catalysis.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine:

    Drug Development: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

    Materials Science: Utilized in the development of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism by which (S)-Ethyl 2-(3-ethyl-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetate exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of metabolic pathways, potentially leading to changes in cellular processes.

Comparison with Similar Compounds

    Ethyl 2-(4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetate: Lacks the ethyl group at the 3-position.

    Methyl 2-(3-ethyl-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetate: Has a methyl ester instead of an ethyl ester.

Uniqueness:

    Chirality: The (S)-configuration provides specific stereochemical properties that can influence biological activity.

    Functional Groups: The presence of both hydroxyl and ester groups allows for diverse chemical reactivity and applications.

Properties

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

ethyl 2-[(2S)-3-ethyl-4-hydroxy-5-oxo-2H-furan-2-yl]acetate

InChI

InChI=1S/C10H14O5/c1-3-6-7(5-8(11)14-4-2)15-10(13)9(6)12/h7,12H,3-5H2,1-2H3/t7-/m0/s1

InChI Key

JFHGNVVRFMTLGO-ZETCQYMHSA-N

Isomeric SMILES

CCC1=C(C(=O)O[C@H]1CC(=O)OCC)O

Canonical SMILES

CCC1=C(C(=O)OC1CC(=O)OCC)O

Origin of Product

United States

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